
tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester, also known as Boc-FL-TM, is a peptide used in scientific research for its various biochemical and physiological effects.
Mechanism Of Action
Tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester is a substrate for proteases, which cleave the peptide bond between the amino acids. The cleavage of tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester by proteases can be monitored by measuring the release of a fluorescent or chromogenic group. The rate of cleavage can be used to determine the activity of the protease or the effectiveness of a protease inhibitor.
Biochemical and Physiological Effects:
tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of proteases such as trypsin, chymotrypsin, and elastase. tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester has been used to study the role of proteases in inflammation and wound healing.
Advantages And Limitations For Lab Experiments
One advantage of using tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester in lab experiments is its high specificity for proteases. It can be used to study the activity of a specific protease or to develop specific protease inhibitors. However, one limitation of using tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester is that it may not accurately reflect the activity of proteases in vivo. Additionally, tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester may be affected by other factors in the cellular environment, such as pH and temperature.
Future Directions
There are several future directions for the use of tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester in scientific research. One direction is the development of new protease inhibitors for the treatment of diseases such as cancer and Alzheimer's disease. Another direction is the study of the role of proteases in inflammation and wound healing. Additionally, tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester could be used to study the activity of proteases in different cellular environments, such as in the presence of other enzymes or in different pH and temperature conditions.
Conclusion:
tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester is a peptide used in scientific research for its various biochemical and physiological effects. It is synthesized by solid-phase peptide synthesis using Fmoc chemistry and is commonly used to study the mechanism of action of proteases and their inhibitors. tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester has various advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Synthesis Methods
Tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process involves the coupling of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The final product is purified by high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.
Scientific Research Applications
Tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester is commonly used in scientific research to study the mechanism of action of proteases and their inhibitors. It is also used as a substrate for enzyme assays and to develop new protease inhibitors. Additionally, tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester has been used to study the role of proteases in various diseases, including cancer and Alzheimer's disease.
properties
CAS RN |
151629-29-7 |
|---|---|
Product Name |
tert-Butyloxycarbonyl phenylalanyl-leucyl-threonine methyl ester |
Molecular Formula |
C25H39N3O7 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
methyl (2S,3R)-3-hydroxy-2-[[(2R)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]butanoate |
InChI |
InChI=1S/C25H39N3O7/c1-15(2)13-18(22(31)28-20(16(3)29)23(32)34-7)26-21(30)19(14-17-11-9-8-10-12-17)27-24(33)35-25(4,5)6/h8-12,15-16,18-20,29H,13-14H2,1-7H3,(H,26,30)(H,27,33)(H,28,31)/t16-,18-,19+,20+/m1/s1 |
InChI Key |
OYSMDYHXKMKFGB-LMCOJAPRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C)O |
SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
sequence |
FLT |
synonyms |
Boc-Phe-D-Leu-Thr-OMe tert-butyloxycarbonyl phenylalanyl-leucyl-threonine methyl este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



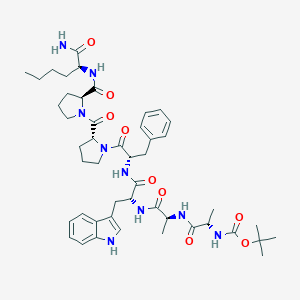

![2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B124747.png)
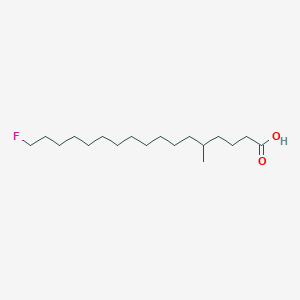
![[(1S,3S)-2,2-Dimethyl-3-carboxycyclobutyl]acetic acid](/img/structure/B124750.png)
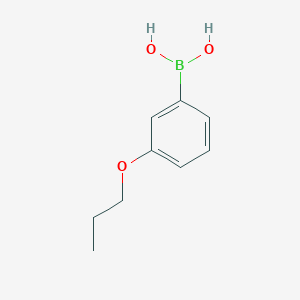
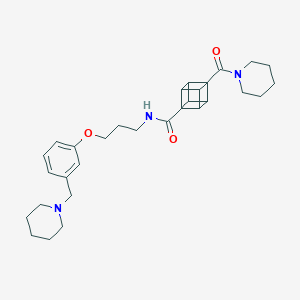
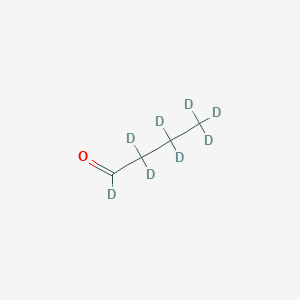
![4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124769.png)

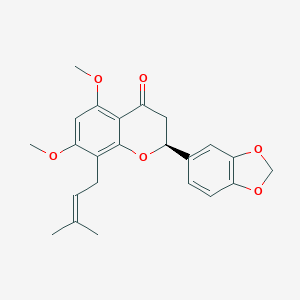

![tert-Butyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B124783.png)
